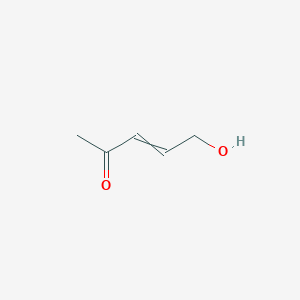![molecular formula C12H15BrN2O4 B12562086 Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- CAS No. 152538-16-4](/img/structure/B12562086.png)
Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-: is a chemical compound with the molecular formula C12H15BrN2O4 It is known for its unique structure, which includes a bromobutoxy group and a nitrophenyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- typically involves a multi-step process. One common method includes the reaction of 4-bromobutanol with 2-nitrophenol to form the intermediate 4-(4-bromobutoxy)-2-nitrophenol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- can undergo oxidation reactions, particularly at the bromobutoxy group.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom in the bromobutoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Applications De Recherche Scientifique
Chemistry: Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its functional groups that can mimic biological molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and discovery.
Industry: In the industrial sector, Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromobutoxy and nitrophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Acetamide, N-[4-(4-bromobutoxy)phenyl]-
- Acetamide, N-(4-bromophenyl)-
- Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-
Comparison: Compared to its analogs, Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- is unique due to the presence of both the bromobutoxy and nitrophenyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
152538-16-4 |
|---|---|
Formule moléculaire |
C12H15BrN2O4 |
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
N-[4-(4-bromobutoxy)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C12H15BrN2O4/c1-9(16)14-11-5-4-10(8-12(11)15(17)18)19-7-3-2-6-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Clé InChI |
RVBOPGSCNZDQQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)OCCCCBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)




![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)
![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)



